molecular formula C17H19F2NO4 B13666681 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate

Cat. No.: B13666681
M. Wt: 339.33 g/mol
InChI Key: SAFAILJDUSRWRG-UHFFFAOYSA-N
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Description

Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a difluorocyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. This is followed by the introduction of the difluorocyclohexylidene group through a series of reactions that may include halogenation, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Commonly involves the replacement of the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(Benzyloxy)carbonyl]amino]benzoate
  • Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4-fluorocyclohexylidene)acetate

Uniqueness

Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate is unique due to the presence of the difluorocyclohexylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19F2NO4

Molecular Weight

339.33 g/mol

IUPAC Name

methyl 2-(4,4-difluorocyclohexylidene)-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C17H19F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,20,22)

InChI Key

SAFAILJDUSRWRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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